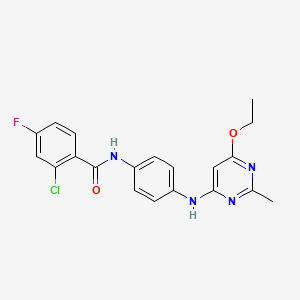

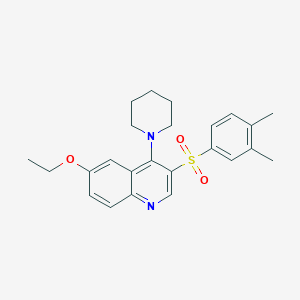

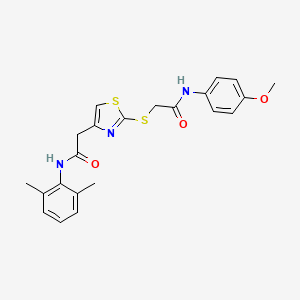

![molecular formula C17H15N7O B2499545 5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-13-9](/img/structure/B2499545.png)

5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide" belongs to a class of compounds known as tetrazolopyrimidines. These compounds have garnered interest due to their potential pharmacological properties, including anti-inflammatory and antimicrobial activities. The core structure of tetrazolopyrimidines is characterized by a fused tetrazole and pyrimidine ring system, which can be further substituted with various functional groups to modulate their biological activity .

Synthesis Analysis

The synthesis of tetrazolopyrimidines typically involves multicomponent reactions that allow for the introduction of different substituents into the core structure. For instance, the synthesis of related compounds has been achieved through the reaction of acetoacetanilides with aromatic aldehydes and 5-aminotetrazole, as well as the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate . Additionally, solvent-free synthesis methods catalyzed by sulfamic acid have been developed, offering an eco-friendly alternative with high yields . These methods highlight the versatility and adaptability of the synthetic routes for creating a diverse array of tetrazolopyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of tetrazolopyrimidines is crucial for their biological activity. The presence of the tetrazole ring fused to the pyrimidine moiety is a common feature, and the substitution patterns on these rings can significantly influence the properties of the compounds. For example, the introduction of an aryl group at the 7-position and a methyl group at the 5-position has been a common modification . The exact structure of "this compound" is not detailed in the provided papers, but it likely follows similar structural motifs as those described.

Chemical Reactions Analysis

The chemical reactivity of tetrazolopyrimidines is influenced by the presence of reactive functional groups and the overall electronic configuration of the molecule. The synthesis of these compounds often involves condensation reactions and can be catalyzed by various reagents, such as iodine or sulfamic acid . The reactivity can also be tailored by the introduction of different substituents, which can lead to a variety of chemical behaviors under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolopyrimidines, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can lead to variations in these properties, which in turn can affect their pharmacokinetic profile and biological activity. The antimicrobial and anti-inflammatory activities of these compounds suggest that they have the necessary properties to interact with biological targets effectively . However, the specific properties of "this compound" are not provided in the papers, and further studies would be required to fully characterize this compound.

Scientific Research Applications

Regioselective Synthesis

Research on regioselective synthesis has led to the development of methods for the preparation of 7-substituted derivatives of pyrazolo[1,5-a]pyrimidine-3-carboxamides. These methods involve steps starting from methyl 5-amino-1H-pyrazole-4-carboxylate, proceeding through chlorination and reaction with amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst. This pathway enables tunable N-alkylation, producing derivatives with varied substitutions, which could serve as foundational techniques for synthesizing compounds like "5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide" (Drev et al., 2014).

Antimicrobial Activity

The antimicrobial properties of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides have been explored through synthesis and biological evaluation. These compounds exhibit promising antimicrobial activity, as confirmed by IR, 1H NMR spectroscopy, and mass spectrometry, making them potential candidates for developing new antimicrobial agents (Gein et al., 2010).

Anticancer and Anti-inflammatory Agents

Investigations into pyrazolopyrimidine derivatives have shown significant potential as anticancer and anti-inflammatory agents. Novel series of compounds synthesized from carboxamide with aromatic aldehydes, and subsequent biological evaluations, have demonstrated cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, highlighting their therapeutic potential (Rahmouni et al., 2016).

Systemic Fungicides

Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized as structural analogues of systemic fungicides like carboxin. These compounds show high levels of fungicidal activity against Basidiomycete species, indicating their potential use in agricultural fungicide development (Huppatz, 1985).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division characteristic of cancerous cells

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle control pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, effectively halting the cell cycle and preventing cell division .

Result of Action

The primary result of the compound’s action is the inhibition of cell division, leading to a decrease in the proliferation of cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease.

properties

IUPAC Name |

5-methyl-7-phenyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-8-5-9-18-10-13)15(12-6-3-2-4-7-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBHJMHQNMQWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

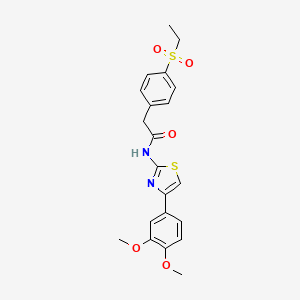

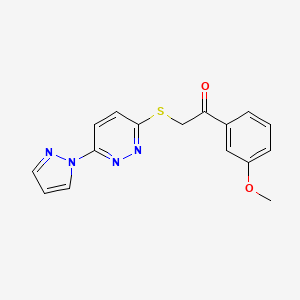

![2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2499472.png)

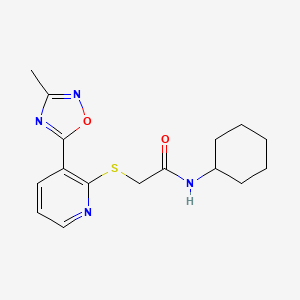

![6-(3-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2499475.png)

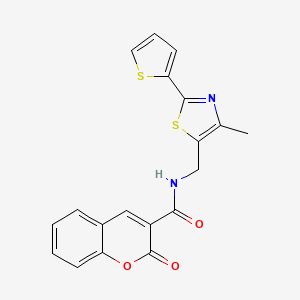

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)

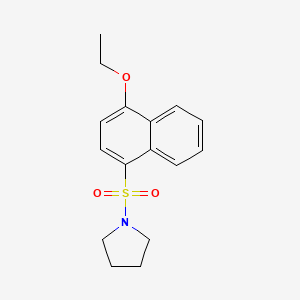

![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)

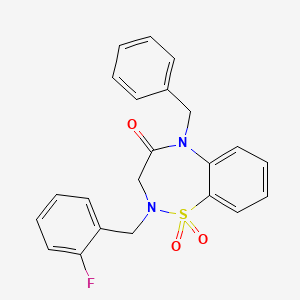

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2499480.png)